Propionohydrazid

Übersicht

Beschreibung

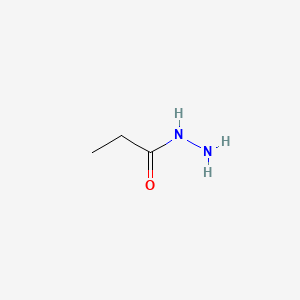

Propanohydrazide is a chemical compound with the molecular formula C3H8N2O . It is used in various chemical reactions and has been studied for its potential applications in different fields .

Synthesis Analysis

The synthesis of propanohydrazide involves various chemical reactions. The retrosynthetic analysis technique is frequently applied in organic synthesis . A study discusses the synthesis of 3-{2-(N1-alkylidenehydrazinocarbonyl)ethylamino}propanohydrazide derivatives .Molecular Structure Analysis

The molecular structure of propanohydrazide can be determined using various analytical techniques. These include single-crystal X-ray diffraction (SC-XRD) analysis , industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .Chemical Reactions Analysis

Chemical reactions involving propanohydrazide can be analyzed using various methods. Acid/base equilibria & titrations are fundamental to volumetric chemical analysis . The stability of drugs, including physical, chemical, microbiological, therapeutical, and toxicological stability, can be analyzed using different instrumental and chemical methods .Physical and Chemical Properties Analysis

Propanohydrazide has a molecular weight of 88.108, a density of 1.0±0.1 g/cm3, and a boiling point of 243.3±9.0 °C at 760 mmHg . The physical and chemical characteristics of substrates, including density on a wet and dry basis, total porosity, air space, and water retention, can be analyzed .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Hydrazide, einschließlich Propionohydrazid, sind in der pharmazeutischen Industrie von Bedeutung. Sie dienen als wichtige Zwischenprodukte und Ausgangsmaterialien für die Synthese neuartiger biologisch aktiver Derivate, insbesondere in der Tuberkulose-, Antibakterien-, Antimykotika- und antimikrobiellen Medikamentenentwicklung .

Injizierbare Hydrogele

this compound wird verwendet, um pH- und Redox-duale stimuli-responsive injizierbare Hydrogele zu erzeugen. Diese Hydrogele werden durch Vernetzung von oxidierter Carboxymethylcellulose mit this compound über Schiff-Base-Reaktionen unter physiologischen Bedingungen gebildet .

Vernetzer

Als Vernetzer reagiert this compound mit Aldehydgruppen durch Schiff-Base-Reaktionen, um Acylhydrazon-Vernetzungen zu bilden, die unter milden Bedingungen schnell durchgeführt werden können, um Hydrogele in situ nach dem Mischen und Injizieren zu bilden .

Korrosionsschutzstudien

Die Korrosionsschutzwirkung von Hydrazidverbindungen wurde mittels Gewichtsverlustmethoden und elektrochemischer Analyse, einschließlich potentiodynamischer Polarisationsstudien und elektrochemischer Impedanzspektroskopie, untersucht .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

The interaction of Propionohydrazide with its targets results in certain changes within the body. For instance, it has been used in the preparation of a self-healing hydrogel containing acylhydrazone bond and disulfide bond with pH and redox dual responses . The pH, gelator concentration, and oxidation degree of dialdehyde carboxymethyl cellulose (DCMC) affected the formation of DCMC-based self-healing hydrogels .

Biochemical Pathways

Propionohydrazide is involved in various biochemical pathways. For example, it has been used in the preparation of a self-healing hydrogel, where it plays a role in the formation of acylhydrazone bonds and disulfide bonds . These bonds are crucial in the formation of the hydrogel and its self-healing properties .

Pharmacokinetics

Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Propionohydrazide’s action are seen in its application in the formation of self-healing hydrogels . The hydrogel, which contains acylhydrazone bond and disulfide bond, shows pH and redox dual responses . This indicates that Propionohydrazide can cause changes at the molecular and cellular level, affecting the properties of the materials it is incorporated into .

Action Environment

The action, efficacy, and stability of Propionohydrazide can be influenced by various environmental factors. For instance, the formation of DCMC-based self-healing hydrogels, which involves Propionohydrazide, is affected by the pH, gelator concentration, and oxidation degree of DCMC . This suggests that the environmental conditions can significantly impact the action of Propionohydrazide.

Biochemische Analyse

Biochemical Properties

The biochemical properties of Propionohydrazide are largely defined by its molecular structure. It has a molecular weight of 88.11 .

Cellular Effects

It is known that the compound can induce oxidative stress through excessive reactive oxygen species accumulation and glutathione depletion, damaging the structural integrity of cells . This suggests that Propionohydrazide may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-3(6)5-4/h2,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGIRFAFSFKYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206905 | |

| Record name | Propanoic acid, hydrazide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5818-15-5 | |

| Record name | Propanoic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5818-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005818155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, hydrazide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H0YVF8J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

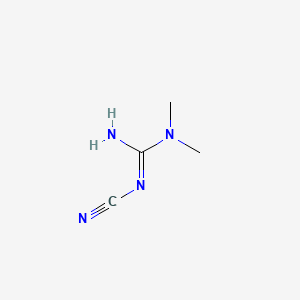

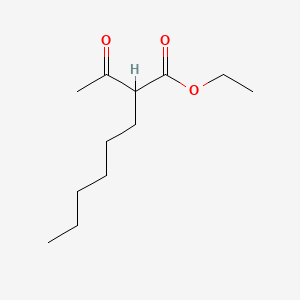

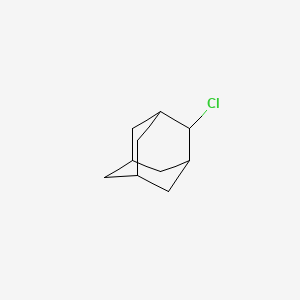

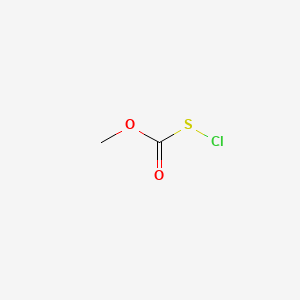

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of propanohydrazide?

A1: Propanohydrazide itself is a simple molecule with the formula C3H8N2O. It consists of a propyl chain (three carbons) attached to a hydrazide functional group (-CONHNH2).

Q2: How is propanohydrazide typically synthesized?

A2: Propanohydrazide derivatives are often synthesized by reacting propionylhydrazine with various aldehydes or ketones. For example, N′-[1-(2-Furyl)ethenyl]propanohydrazide was synthesized by reacting acetylfuran with propionylhydrazine. []

Q3: What spectroscopic techniques are commonly used to characterize propanohydrazide derivatives?

A3: Researchers frequently utilize Infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry (MS) to confirm the structures of newly synthesized propanohydrazide compounds. [, , , ]

Q4: What is an example of a specific propanohydrazide derivative and its molecular formula?

A4: One example is N′-[(E)-2-Chlorobenzylidene]-2-(6-methoxynaphthalen-2-yl)propanohydrazide, which has the molecular formula C21H19ClN2O2. []

Q5: What is a key reactive site in propanohydrazide derivatives?

A5: The hydrazide group (-CONHNH2) is a significant reactive site within propanohydrazide derivatives, making them valuable building blocks in organic synthesis.

Q6: What type of reactions can propanohydrazides undergo at the hydrazide group?

A6: Propanohydrazides readily undergo condensation reactions with various carbonyl compounds, leading to the formation of hydrazones. [, ] They can also react with carbon disulfide in the presence of a base like alcoholic KOH to form 1,3,4-oxadiazole-2-thiol derivatives. []

Q7: Can you provide an example of a propanohydrazide derivative used in the synthesis of heterocyclic compounds?

A7: Yes, 3-(3,4,5-Trimethoxyphenyl)propanohydrazide serves as a crucial intermediate in synthesizing biologically active heterocyclic compounds. []

Q8: What insights have been gained from crystallographic studies of propanohydrazide derivatives?

A8: X-ray crystallography has been instrumental in understanding the three-dimensional structures and intermolecular interactions of propanohydrazide derivatives. Studies have revealed various hydrogen bonding patterns (N—H⋯O, C—H⋯O, C—H⋯N), π-stacking interactions, and the formation of dimers and chains within the crystal lattice. [, , , , , , , , , , , , ]

Q9: What are some potential applications of propanohydrazide derivatives based on the provided research?

A9: The research suggests that propanohydrazide derivatives hold promise as: * Antimicrobial Agents: Several studies explored the antimicrobial activity of propanohydrazide derivatives against various bacteria and fungi. [, , ] * Antiviral Agents: Some derivatives exhibited antiviral activity against specific virus strains. [] * Corrosion Inhibitors: Certain propanohydrazide derivatives have shown efficacy in inhibiting the corrosion of mild steel in acidic environments. [, ]

Q10: Are there any propanohydrazide derivatives being investigated for potential use in treating specific diseases?

A10: While the provided research does not delve into specific disease treatment, a study mentions the synthesis of propanohydrazide derivatives containing an ibuprofen core. [] Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to relieve pain and reduce inflammation. This suggests potential exploration in related therapeutic areas.

Q11: How has computational chemistry been employed in propanohydrazide research?

A11: Molecular modeling techniques can be used to predict the three-dimensional structures of propanohydrazide derivatives and to study their interactions with potential drug targets.

Q12: What is the significance of Structure-Activity Relationship (SAR) studies in this context?

A12: SAR studies help researchers understand how modifications to the propanohydrazide structure influence its biological activity, potency, and selectivity. This knowledge is crucial for designing and synthesizing new derivatives with improved properties. For example, changing substituents on the aromatic rings or modifying the hydrazide side chain can significantly impact a derivative's antimicrobial or corrosion inhibition properties. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1585030.png)